molecular formula C7H4ClN3O B2896345 6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 37429-97-3

6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2896345
CAS No.: 37429-97-3
M. Wt: 181.58
InChI Key: ICRNYWUEKICFMZ-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one (CAS 37429-97-3) is a heterocyclic compound featuring a benzotriazinone core with a chlorine substituent at the 6-position. Its molecular formula is C₇H₄ClN₃O, with a molecular weight of 181.58 g/mol . The compound’s structure includes a fused benzene and triazinone ring system, where the triazinone moiety exists in a partially saturated (3,4-dihydro) state. This structural framework is associated with diverse applications in medicinal chemistry and organic synthesis, though its specific pharmacological profile remains less documented compared to analogs.

Properties

IUPAC Name

6-chloro-3H-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRNYWUEKICFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the desired benzotriazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one is an organic compound with a benzotriazine structure, a molecular formula of C7H4ClN3O, and a molecular weight of 181.58 g/mol . It is used in several fields, with applications in organic chemistry and pharmaceuticals.

Applications

This compound is a bioactive agent with anti-inflammatory properties, useful in treating GPR139-related conditions . Interaction studies have helped show its mechanism of action and potential side effects. The compound is also used in the enantioselective synthesis of 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide and its derivatives.

Pharmaceutical Applications

  • Anti-inflammatory Agent this compound is a potent anti-inflammatory agent . Its mechanism of action may involve the modulation of specific receptors or pathways associated with inflammatory responses.

Chemical Synthesis

  • Enantioselective Synthesis The compound is used in the enantioselective synthesis of 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide and its derivatives. The synthesis starts from (S)- and (R)-methyl 2-acetamido-3-(3-chlorophenyl)propanoates as a source of chirality. A one-pot procedure for transesterification and cleavage of the N-acetyl group was developed to prevent racemization during the hydrolysis of the methyl ester group. The synthesized benzothiazines might serve as useful building blocks for enantioselective synthesis of pharmacologically active compounds.
  • Synthesis of Benzothiazines It is also used in the enantioselective synthesis of (S)- and (R)-ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates.

Biological Applications

  • GPR139 Target The compound has shown promise in treating conditions related to GPR139, a G protein-coupled receptor implicated in various physiological processes. Investigations into its interaction with GPR139 have revealed insights into its mechanism of action and therapeutic potential.

Derivatives and Analogues

Several compounds share structural similarities with this compound, and the variance in the substitution can influence their biological activities and applications:

Compound NameStructural FeaturesUnique Properties
4-Oxo-1,2,3-benzotriazineLacks chlorine; contains a ketoneDifferent biological activity profile
6-Fluoro-3,4-dihydro-1,2,3-benzotriazin-4-oneFluorine substituentPotentially different pharmacokinetics
6-Methyl-3,4-dihydro-1,2,3-benzotriazin-4-oneMethyl group at the sixth positionAltered lipophilicity

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Hydrochlorothiazide (6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide)

  • Structure: Hydrochlorothiazide replaces the triazinone ring with a benzothiadiazine 1,1-dioxide core. A sulfonamide group (-SO₂NH₂) is present at position 7, and chlorine is retained at position 4.
  • Molecular Weight : 297.74 g/mol .
  • Key Differences: The benzothiadiazine ring introduces sulfonamide and sulfur dioxide groups, enhancing hydrogen-bonding capacity and acidity. Pharmacological Activity: Hydrochlorothiazide is a well-established diuretic, acting via inhibition of sodium-chloride symporters in the kidney . In contrast, the triazinone core of the target compound lacks sulfonamide functionality, suggesting divergent biological targets.
  • Physicochemical Properties: Hydrochlorothiazide’s sulfonamide group increases water solubility compared to the less polar triazinone structure of 6-chloro-3,4-dihydro-1,2,3-benzotriazin-4-one.

6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one

  • Structure: Shares the benzotriazinone core but substitutes chlorine at position 6 with an amino group (-NH₂) and adds a methyl group (-CH₃) at position 3 .
  • The methyl group at N3 may sterically hinder interactions in biological systems compared to the unsubstituted target compound.

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-one)

  • Structure: Features a phosphoryloxy group (-OP(OEt)₂) at position 3 of the benzotriazinone core .
  • Key Differences :
    • DEPBT is widely used as a peptide coupling reagent due to its phosphoryloxy group, which activates carboxylates during amide bond formation.
    • The chlorine substituent in the target compound is absent in DEPBT, reducing electrophilicity at the aromatic ring.

6-Chloro-4-methylpyridazin-3(2H)-one

  • Structure: A pyridazinone derivative with chlorine at position 6 and a methyl group at position 4 (CAS 1834-27-1) .
  • Molecular Weight : 146.56 g/mol.
  • Key Differences: The pyridazinone ring is a six-membered dihydroheterocycle with two adjacent nitrogen atoms, contrasting with the triazinone’s three nitrogen atoms. Reduced ring size and nitrogen count may lower metabolic stability compared to benzotriazinones.

Structural and Functional Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Applications
This compound Benzotriazinone Cl at C6 181.58 Undocumented pharmacological activity
Hydrochlorothiazide Benzothiadiazine 1,1-dioxide Cl at C6, SO₂NH₂ at C7 297.74 Diuretic; targets renal transporters
6-Amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one Benzotriazinone NH₂ at C6, CH₃ at N3 191.62 (estimated) Enhanced nucleophilic reactivity
DEPBT Benzotriazinone OP(OEt)₂ at N3 297.63 Peptide coupling reagent
6-Chloro-4-methylpyridazin-3(2H)-one Pyridazinone Cl at C6, CH₃ at C4 146.56 Structural simplicity; uncharacterized bioactivity

Research Findings and Implications

  • Biological Relevance: While Hydrochlorothiazide’s sulfonamide group is critical for diuretic action, the absence of this moiety in the target compound suggests alternative mechanisms of action. Derivatives like 6-amino-3-methyl-3,4-dihydro-1,2,3-benzotriazin-4-one may exhibit unique binding profiles due to amino group participation in hydrogen bonding .
  • Synthetic Utility: DEPBT’s utility as a coupling reagent highlights the versatility of benzotriazinone derivatives in organic synthesis, though the target compound’s chlorine substituent may limit its direct application in this context .

Biological Activity

6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro substituent and a benzotriazine framework, has been linked to various biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C7_7H4_4ClN3_3O
  • Molecular Weight : 181.58 g/mol
  • Structure : The compound features a chloro group at the 6th position and a keto group at the 4th position of the benzotriazine ring.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may modulate pathways associated with inflammatory responses and exhibit activity against G protein-coupled receptors (GPCRs), particularly GPR139. This receptor is implicated in various physiological processes and represents a promising target for therapeutic interventions.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant activity against human promyelocytic leukemia (HL-60) cells, suggesting its potential as an anticancer agent.

Data Summary

Biological Activity Target/Mechanism Reference
Anti-inflammatoryInhibition of cytokines
AnticancerCytotoxicity against HL-60 cells
GPR139 modulationGPCR interaction

Case Studies

  • Anti-inflammatory Study : A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential use in treating inflammatory diseases.
  • Cytotoxicity Assessment : In a comparative analysis of various benzotriazine derivatives, this compound exhibited the highest cytotoxicity against HL-60 cells among tested compounds.

Synthetic Routes

The synthesis of this compound typically involves:

  • Cyclization of Precursors : Starting from 2-chloroaniline and sodium nitrite under acidic conditions to form a diazonium salt.
  • Reactions with Sodium Azide : This step leads to the formation of the desired benzotriazine derivative.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-3,4-dihydro-1,2,3-benzotriazin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of chlorinated precursors under reflux in polar aprotic solvents (e.g., ethanol, DMF). Reaction parameters such as temperature (80–120°C), pH (neutral to slightly acidic), and catalyst selection (e.g., p-toluenesulfonic acid) critically impact yield. For example, prolonged reflux in ethanol at 90°C improves cyclization efficiency but may increase side-product formation if pH is not controlled . Comparative studies of analogous compounds suggest that substituent positioning (e.g., thioxo vs. dithione groups) alters reactivity, necessitating tailored protocols .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify chlorine-induced deshielding in aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 160–170 ppm).
  • X-ray Diffraction : Resolves bond lengths and angles, particularly the triazinone ring geometry. For example, C-Cl bond lengths typically range from 1.70–1.75 Å, consistent with similar heterocycles .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks ([M+H]+^+ at m/z 211.03) and fragmentation patterns.

Q. How do substituent variations in benzotriazinone derivatives affect reactivity and biological activity?

  • Methodological Answer : Substituents like thioxo or dithione groups (e.g., 6-chloro-3-(4-chlorophenyl)-4-thioxo-2H-1,3-benzoxazine) alter electron density, influencing nucleophilic attack sites. Comparative studies show that thioxo derivatives exhibit higher antimicrobial activity due to enhanced electrophilicity, while dithione analogs show improved thermal stability .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound under varying catalytic conditions?

  • Methodological Answer : A 2k^k factorial design evaluates factors like catalyst loading (5–15 mol%), solvent polarity (DMF vs. ethanol), and temperature (70–110°C). Response surface methodology (RSM) models predict optimal conditions (e.g., 10 mol% catalyst in DMF at 95°C), achieving >85% yield. Statistical tools (ANOVA) validate interactions between variables, minimizing side reactions .

Q. How should researchers resolve contradictions in spectroscopic data for structurally ambiguous benzotriazinone derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected 13^13C shifts) require multi-technique validation:

  • DFT Calculations : Compare theoretical NMR chemical shifts with experimental data to identify misassignments.
  • Single-Crystal XRD : Resolve positional disorder in substituents (e.g., chlorine vs. methyl groups) .
  • Dynamic NMR : Detect conformational equilibria in solution phase, explaining split peaks .

Q. What theoretical frameworks guide the study of this compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) models predict frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV), correlating with electrophilic behavior. Conceptual DFT descriptors (e.g., electrophilicity index, ω ≈ 2.8 eV) align with experimental reactivity in nucleophilic substitution reactions. These models inform synthetic strategies for functionalization .

Q. How do comparative studies of benzotriazinone analogs inform mechanistic understanding of ring-opening reactions?

  • Methodological Answer :

  • Table : Key Reactivity Differences in Analogous Compounds
CompoundSubstituentRing-Opening Rate (k, s1^{-1})Major Product
6-Chloro-3,4-dihydro...Cl0.12 ± 0.03Chlorinated amine
6-Methyl-3,4-dihydro...CH3_30.05 ± 0.01Methylated lactam
6-Thioxo-3,4-dihydro...S=O0.25 ± 0.05Thiol intermediate
  • Analysis : Electron-withdrawing groups (Cl, S=O) accelerate ring-opening via destabilization of the triazinone ring, validated by kinetic studies and Hammett plots .

Methodological Considerations

  • Data Interpretation : Use multivariate analysis (PCA, PLS) to deconvolute overlapping spectral signals in complex mixtures .
  • Process Control : Implement real-time monitoring (e.g., in-situ FTIR) to track intermediate formation during synthesis, aligning with CRDC guidelines for chemical engineering design .

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